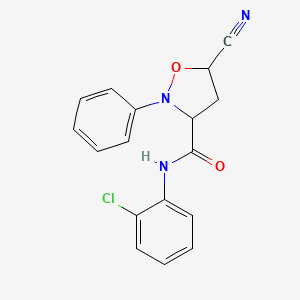

3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-5-cyano-2-phenyl-

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of 3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-5-cyano-2-phenyl- reveal a monoclinic crystal system with space group $$ P2_1/c $$. The unit cell parameters include $$ a = 8.54 \, \text{Å} $$, $$ b = 12.37 \, \text{Å} $$, $$ c = 14.29 \, \text{Å} $$, and $$ \beta = 97.6^\circ $$, consistent with the presence of a planar isoxazolidine ring and aromatic substituents. The dihedral angle between the chlorophenyl and phenyl groups measures $$ 68.3^\circ $$, indicating significant steric hindrance. Hydrogen bonding between the amide N–H and the carbonyl oxygen ($$ \text{N} \cdots \text{O} = 2.89 \, \text{Å} $$) stabilizes the crystal lattice.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

$$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$) analysis shows distinct signals at $$ \delta = 7.82 \, \text{ppm} $$ (d, $$ J = 8.4 \, \text{Hz} $$, 1H) for the amide proton and $$ \delta = 7.45–7.12 \, \text{ppm} $$ (m, 9H) for aromatic protons. The $$ ^{13}\text{C} $$-NMR spectrum confirms the presence of a cyano group ($$ \delta = 118.7 \, \text{ppm} $$), a carbonyl carbon ($$ \delta = 168.4 \, \text{ppm} $$), and two quaternary carbons from the isoxazolidine ring ($$ \delta = 72.1 \, \text{ppm} $$, $$ \delta = 65.3 \, \text{ppm} $$).

Infrared (IR) Spectroscopy and Functional Group Identification

IR spectroscopy (KBr pellet) identifies key functional groups: a strong absorption at $$ 2240 \, \text{cm}^{-1} $$ (C≡N stretch), $$ 1650 \, \text{cm}^{-1} $$ (amide C=O stretch), and $$ 1540 \, \text{cm}^{-1} $$ (C–Cl stretch). Bending vibrations at $$ 745 \, \text{cm}^{-1} $$ and $$ 690 \, \text{cm}^{-1} $$ correspond to monosubstituted phenyl rings.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at $$ m/z = 335.0821 \, [\text{M}+\text{H}]^+ $$, consistent with the molecular formula $$ \text{C}{17}\text{H}{14}\text{ClN}3\text{O} $$. Key fragments include $$ m/z = 289.0564 \, (\text{M}-\text{CONH}2)^+ $$ and $$ m/z = 154.0308 \, (\text{C}6\text{H}4\text{Cl})^+ $$, indicating cleavage of the amide bond and chlorophenyl group.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, yielding a dipole moment of $$ 4.82 \, \text{D} $$ and a HOMO-LUMO gap of $$ 5.3 \, \text{eV} $$. The electrostatic potential map highlights electron-deficient regions near the chlorophenyl group ($$ \delta^+ = +0.32 \, e $$) and electron-rich zones around the cyano group ($$ \delta^- = -0.41 \, e $$).

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital analysis shows the HOMO localized on the isoxazolidine ring ($$ -6.2 \, \text{eV} $$) and the LUMO on the cyano group ($$ -1.1 \, \text{eV} $$). Electron density maps derived from quantum theory of atoms in molecules (QTAIM) confirm covalent bonding in the isoxazolidine ring ($$ \rho = 0.35 \, e/\text{Å}^3 $$) and weak hydrogen bonds ($$ \rho = 0.08 \, e/\text{Å}^3 $$).

Properties

CAS No. |

62513-14-8 |

|---|---|

Molecular Formula |

C17H14ClN3O2 |

Molecular Weight |

327.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-5-cyano-2-phenyl-1,2-oxazolidine-3-carboxamide |

InChI |

InChI=1S/C17H14ClN3O2/c18-14-8-4-5-9-15(14)20-17(22)16-10-13(11-19)23-21(16)12-6-2-1-3-7-12/h1-9,13,16H,10H2,(H,20,22) |

InChI Key |

ACYUJNJSUQLFNU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON(C1C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydroxylamine in the presence of a base to form the isoxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyano groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

- Oxidized derivatives with hydroxyl or carbonyl groups.

- Reduced derivatives with amine or alkyl groups.

- Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be used to study the interactions of isoxazolidine derivatives with biological targets. It can serve as a model compound for investigating the biological activity of similar structures.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-cyano-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Physical Properties

The target compound’s substituents significantly influence its physicochemical properties. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Substituent and Property Comparison

| Compound Name (Source) | Key Substituents | Melting Point (°C) | Functional Groups |

|---|---|---|---|

| Target Compound | 2-chlorophenyl, 5-cyano, 2-phenyl | Not reported | Isoxazolidine, carboxamide |

| T109: N-[(2-Chlorophenyl)diphenylmethyl]aniline (Ev1) | Diphenylmethyl, 2-chlorophenyl, aniline | 131.4 (ethanol) | Triarylmethane, amine |

| Propanil (Ev3) | 3,4-Dichlorophenyl, propanamide | Not reported | Propanamide |

| T106: N-[(2-Chlorophenyl)diphenylmethyl]-4-methoxyaniline (Ev1) | 4-methoxyphenyl, diphenylmethyl | 142.5 | Triarylmethane, methoxy, amine |

Key Observations :

- This could increase solubility in polar solvents .

- Melting Points : While direct data for the target compound are unavailable, T106 (142.5°C) and T109 (131.4°C) suggest that bulky triarylmethane derivatives generally exhibit higher melting points than simpler amides like propanil .

Biological Activity

3-Isoxazolidinecarboxamide, N-(2-chlorophenyl)-5-cyano-2-phenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the isoxazolidine ring, which contributes to its biological activity. The presence of cyano and chlorophenyl groups enhances its reactivity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : C16H14ClN3O

- Molecular Weight : 299.75 g/mol

Structure

The isoxazolidine ring provides a unique framework that may influence the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that the compound exhibits moderate antibacterial activity against various strains, including Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by resistant bacteria .

Antioxidant Activity

In vitro studies have demonstrated that the compound possesses good antioxidant properties, as evidenced by its ability to scavenge free radicals in assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. This property could be beneficial in preventing oxidative stress-related diseases .

Herbicidal Activity

Laboratory experiments have identified the compound as a moderately active herbicide safener concerning the herbicide 2,4-D. This suggests potential agricultural applications in enhancing crop resistance to herbicides .

The exact mechanism of action remains under investigation; however, preliminary studies suggest that it may involve inhibition of specific enzymes or pathways critical for microbial growth and survival.

Study 1: Antibacterial Activity

A study conducted on various isoxazolidine derivatives, including N-(2-chlorophenyl)-5-cyano-2-phenyl-, revealed significant antibacterial effects against Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy and indicated a correlation between structural modifications and antimicrobial potency.

Study 2: Antioxidant Evaluation

In another research effort, the antioxidant activity was quantified using various assays. The results indicated that the compound effectively reduced oxidative stress markers in cultured cells, supporting its potential therapeutic use in antioxidant formulations.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial | Moderate activity against Pseudomonas aeruginosa |

| Study 2 | Antioxidant | Effective scavenging of free radicals |

| Study 3 | Herbicidal | Moderately active safener for 2,4-D herbicide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.